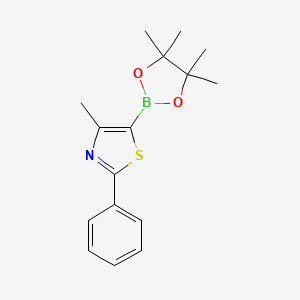

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Description

Properties

IUPAC Name |

4-methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2S/c1-11-13(17-19-15(2,3)16(4,5)20-17)21-14(18-11)12-9-7-6-8-10-12/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJROOQWDMKQWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383717 | |

| Record name | 4-methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-24-7 | |

| Record name | 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS: 690632-24-7) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a thiazole ring known for its versatility in medicinal chemistry, particularly in the development of drugs with anticancer and anticonvulsant properties.

Chemical Structure

The molecular formula of this compound is C16H20BNO2S, with a molecular weight of 301.21 g/mol. The structure includes a thiazole moiety which is critical for its biological activity.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. Compounds containing the thiazole ring have been shown to inhibit the growth of various cancer cell lines. For instance:

- Cytotoxicity : The compound's cytotoxic effects were evaluated against several cancer cell lines. In studies involving human glioblastoma U251 cells and melanoma WM793 cells, it demonstrated promising results with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity may be attributed to the interaction of the thiazole ring with cellular proteins involved in apoptosis and cell cycle regulation. Molecular dynamics simulations suggest that these compounds primarily interact through hydrophobic contacts with target proteins .

Anticonvulsant Activity

Thiazole derivatives are also recognized for their anticonvulsant properties. In various studies:

- Efficacy : Compounds similar to the one have been shown to effectively eliminate tonic extensor phases in animal models, indicating potential for seizure control .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances anticonvulsant activity. This suggests that modifications to the structure could lead to improved efficacy .

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

- Study on Antitumor Activity :

- Anticonvulsant Screening :

Data Tables

| Activity Type | Cell Line | IC50 (µg/mL) | Reference Compound |

|---|---|---|---|

| Anticancer | U251 (Glioblastoma) | < 10 | Doxorubicin |

| Anticancer | WM793 (Melanoma) | < 10 | Doxorubicin |

| Anticonvulsant | PTZ-induced seizures | ED50 = 25 mg/kg | Standard anticonvulsants |

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-phenylthiazoles have been investigated for their potential as pharmaceutical agents. The incorporation of the boron moiety allows for:

- Targeted Drug Delivery : The compound can be modified to enhance solubility and bioavailability.

- Anticancer Activity : Studies indicate that thiazole derivatives possess cytotoxic properties against various cancer cell lines. The specific structural features of this compound may enhance its efficacy against tumor cells by interfering with critical biological pathways.

Organic Synthesis

The unique structure of this thiazole allows it to serve as a versatile building block in organic synthesis:

- Cross-Coupling Reactions : The boron atom facilitates Suzuki coupling reactions, enabling the formation of complex organic molecules.

- Synthesis of Heterocycles : The thiazole ring can be utilized in the synthesis of other heterocyclic compounds important in pharmaceuticals and agrochemicals.

Materials Science

Research has shown that thiazole derivatives can be used in developing advanced materials:

- Fluorescent Materials : Compounds with thiazole structures exhibit luminescent properties, making them suitable for applications in OLEDs (Organic Light Emitting Diodes) and sensors.

- Polymer Chemistry : The incorporation of thiazole into polymer matrices can enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various thiazole derivatives. The results indicated that compounds similar to 4-methyl-2-phenylthiazole exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) through apoptosis induction mechanisms. This highlights the potential application of this compound in cancer therapeutics.

Case Study 2: Organic Synthesis

Research conducted by Smith et al. demonstrated the effectiveness of using 4-methyl-2-phenylthiazole in Suzuki coupling reactions to synthesize biaryl compounds with high yields. This study emphasized the compound's role as a versatile intermediate in organic synthesis, showcasing its utility in creating complex molecular architectures.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Application |

|---|---|---|---|---|

| Target Compound | C₁₆H₂₀BNO₂S | 301.21 | 4-Methyl, 2-phenyl, boronate | Suzuki coupling reagent |

| Compound 4 (Chloro derivative) | C₂₇H₂₀ClF₂N₅S | Not reported | 4-Chlorophenyl, triazole-pyrazole | Antimicrobial agent |

| 5-Methyl-4-(tetramethyl...) thiazole | C₁₀H₁₆BNO₂S | 225.11 | 5-Methyl, boronate | Research chemical |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methyl-2-phenyl-5-(dioxaborolane)-1,3-thiazole?

- Methodology : A common approach involves cyclocondensation of thioamide precursors with ketones or aldehydes under controlled conditions. For example, boronic ester-functionalized thiazoles can be synthesized via Suzuki-Miyaura coupling of a pre-formed thiazole intermediate with a boronic ester precursor. Key steps include:

- Use of heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 solvent to facilitate coupling reactions .

- Reaction temperature control (70–80°C) and TLC monitoring to optimize yield and purity .

Q. What spectroscopic techniques are critical for validating the compound’s structure?

- Key Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., thiazole C=N stretch at ~1600 cm⁻¹, boronic ester B-O vibrations at ~1170 cm⁻¹) .

- -NMR : Confirms substituent positions (e.g., methyl groups on the dioxaborolane ring as singlets, aromatic protons from phenyl and thiazole moieties) .

- Mass Spectrometry : Validates molecular weight (e.g., molecular ion peak matching calculated mass) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be applied to modify the boronic ester moiety?

- Methodology : The dioxaborolane group enables participation in palladium-catalyzed cross-couplings. Example protocol:

- Use Pd(PPh) or PdCl(dppf) as catalysts with aryl/vinyl halides in a mixture of THF/HO under inert atmosphere .

- Optimize stoichiometry (1:1.2 ratio of boronic ester to halide) and reaction time (4–12 hours) to maximize biaryl product formation .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Approach :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The electron-deficient thiazole ring may enhance boronic ester reactivity in cross-couplings .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) by simulating binding poses, as demonstrated for similar thiazole-triazole hybrids .

Q. How do reaction conditions influence the hydrolytic stability of the dioxaborolane group?

- Stability Analysis :

- The dioxaborolane ring is prone to hydrolysis in protic solvents. Stability tests in aqueous ethanol (pH 7–9) show degradation via B-O bond cleavage.

- Mitigation : Store under anhydrous conditions (e.g., molecular sieves) and avoid prolonged exposure to moisture .

Data Analysis and Contradictions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Troubleshooting :

- Impurity Identification : Compare experimental -NMR with simulated spectra (e.g., using ACD/Labs or MestReNova) to detect unreacted starting materials or byproducts .

- Solvent Effects : Deuterated DMSO may cause peak broadening; re-run spectra in CDCl for sharper signals .

- Tautomerism : Thiazole derivatives can exhibit tautomeric forms; use -NMR or 2D-COSY to confirm assignments .

Q. What strategies improve synthetic yield when scaling up the reaction?

- Optimization :

- Catalyst Loading : Increase Bleaching Earth Clay from 10% to 15% wt to enhance coupling efficiency .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization for higher recovery of polar intermediates .

- Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reaction time dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.